Methyl 4-(4-methylpiperazin-1-yl)butanoate
CAS No.: 1087613-94-2
Cat. No.: VC6745285
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087613-94-2 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.282 |
| IUPAC Name | methyl 4-(4-methylpiperazin-1-yl)butanoate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3 |
| Standard InChI Key | SCFNPMKFSFHYOE-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCC(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 4-(4-methylpiperazin-1-yl)butanoate features a four-carbon butanoate ester chain (CH2CH2CH2COOCH3) connected to a 4-methylpiperazine ring. The piperazine group, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is substituted with a methyl group at the 4-position. This configuration imparts both hydrophilic (piperazine) and lipophilic (ester) properties, influencing its solubility and reactivity .
The molecular formula is C10H19N2O2, with a molecular weight of 199.27 g/mol. Comparatively, its 3-position isomer, Methyl 3-(4-methylpiperazin-1-yl)butanoate, has a molecular weight of 200.28 g/mol (C10H20N2O2), highlighting subtle differences in branching and steric effects .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H19N2O2 | Calculated |
| Molecular Weight | 199.27 g/mol | Calculated |
| CAS Number | Not Available | - |
| SMILES | COC(=O)CCC[N]1CCN(C)CC1 | Derived |
Spectroscopic Features
While direct spectroscopic data for Methyl 4-(4-methylpiperazin-1-yl)butanoate are unavailable, analogs provide reference points:
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1H NMR: Piperazine protons typically resonate at δ 2.3–2.7 ppm (m, 8H), while ester methyl groups appear as singlets near δ 3.6–3.7 ppm .
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13C NMR: The carbonyl carbon of the ester group is expected at ~170 ppm, with piperazine carbons in the 45–55 ppm range .
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IR Spectroscopy: Strong absorption bands for C=O (∼1740 cm⁻¹) and C-O (∼1250 cm⁻¹) confirm the ester functionality .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via esterification or alkylation reactions. A common approach involves reacting 4-methylpiperazine with methyl 4-bromobutanoate under basic conditions:
This nucleophilic substitution proceeds via an SN2 mechanism, with the piperazine acting as a base to deprotonate and attack the electrophilic carbon . Catalysts such as potassium carbonate or triethylamine enhance reaction efficiency, while polar aprotic solvents (e.g., DMF, acetonitrile) are preferred .
Optimization and Yield
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Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
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Solvent Choice: Acetonitrile yields higher purity (>85%) compared to DMF, which may cause ester hydrolysis .
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Workup: Acid-base extraction removes unreacted starting materials, followed by column chromatography for final purification .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with chloroform, DCM, and THF; sparingly soluble in water (∼0.5 mg/mL at 25°C) .
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Stability: Hydrolyzes in acidic or basic conditions to form 4-(4-methylpiperazin-1-yl)butanoic acid. Storage at −20°C under nitrogen is recommended .
Thermodynamic Data
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Melting Point: Estimated −10°C to 5°C (liquid at room temperature).
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Boiling Point: ∼280°C (extrapolated from analogs).
Comparison with Structural Analogs
Table 2: Analog Comparison
The 4-methyl group on the piperazine ring enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-methylated analogs .
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